SF2312
Description
Discovery and Natural Origin of SF2312
This compound was originally discovered as a phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora. researchgate.netmedkoo.comscirp.orgpdbj.orgimmunomart.comresearchgate.net Early reports indicated its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. pdbj.orgresearchgate.netosti.gov It was noted to be active under anaerobic conditions. medkoo.comimmunomart.commedchemexpress.com The compound is a natural phosphonic acid. pdbj.orgresearchgate.net
Significance of Enolase Inhibition in Biological Systems Research
Enolase (E.C. 4.2.1.11) is a metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), a crucial step in both glycolysis and gluconeogenesis. frontiersin.orgmdpi.comfrontiersin.org Enolase is highly conserved across a wide variety of organisms. frontiersin.org
Inhibition of enolase can have significant effects on cellular metabolism and function. Research into enolase inhibitors like this compound is significant because it allows for the probing of enolase function in various biological processes. researchgate.netnih.gov While enolase is primarily known for its role in glycolysis, it also acts as a "moonlighting" protein with functions in diverse cellular processes unrelated to its enzymatic activity. researchgate.netnih.gov Studies have investigated the impact of enolase inhibition on inflammatory metabolic factors, chemokines, and cytokines. nih.gov Enolase inhibition has also been explored for its potential to prevent cleavage of the neuron-specific enolase (NSE) C-terminal protein and attenuate the activation of signaling pathways like Rho/ROCK. nih.gov
This compound is characterized as a highly potent enolase inhibitor with low nanomolar IC50 values for human recombinant ENO1 and ENO2. medkoo.comimmunomart.commedchemexpress.cominvivochem.com Specifically, IC50 values of 37.9 nM for human recombinant ENO1 and 42.5 nM for human recombinant ENO2 have been reported. medkoo.comimmunomart.commedchemexpress.com this compound acts as an analog of a high-energy intermediate formed during the catalytic process of enolase. pdbj.orgresearchgate.netosti.gov Structural analysis has provided insights into how this compound binds to the active site of enolase. pdbj.orgresearchgate.netosti.govmdpi.com Co-crystal structures with Enolase 2 (ENO2) suggest that primarily the (3S,5S)-enantiomer of this compound binds to the active site. mdpi.com
The potency of this compound as an enolase inhibitor is supported by in vitro and cell-based studies. nih.gov It has been shown to stabilize Enolase 2 against thermal denaturation. invivochem.com
Here is a summary of reported IC50 values for this compound against human recombinant enolase isoforms:
| Enolase Isoform | IC50 (nM) | Source |
| Human Recombinant ENO1 | 37.9 | medkoo.comimmunomart.commedchemexpress.com |
| Human Recombinant ENO2 | 42.5 | medkoo.comimmunomart.commedchemexpress.com |
Overview of Glycolysis as a Fundamental Research Target
Glycolysis is a fundamental metabolic pathway present in nearly all living organisms, from bacteria to humans. ebsco.comcreative-diagnostics.comcusabio.com It is the initial step in the process by which cells extract energy from food molecules, primarily glucose. ebsco.comcreative-diagnostics.com This pathway involves the breakdown of glucose, a six-carbon sugar, into two molecules of pyruvate (B1213749), a three-carbon molecule. ebsco.comcreative-diagnostics.com The process generates a net gain of ATP and produces NADH. ebsco.comcreative-diagnostics.comcusabio.com Glycolysis occurs in the cytoplasm and can operate under both aerobic and anaerobic conditions. creative-diagnostics.comcusabio.com Under anaerobic conditions, pyruvate is converted to lactate (B86563), regenerating NAD+ necessary for glycolysis to continue. ebsco.comcreative-diagnostics.com
Glycolysis is not only essential for energy production but also provides intermediates for other metabolic pathways. creative-diagnostics.comcreativebiolabs.net The pathway is tightly regulated by key enzymes, including hexokinase, phosphofructokinase-1, and pyruvate kinase, ensuring it responds to cellular energy demands. creative-diagnostics.comcreativebiolabs.net
Glycolysis is a significant research target because its dysregulation is implicated in various disease states, including cancer and metabolic disorders. ebsco.comcreative-diagnostics.comcusabio.com Cancer cells, for instance, often exhibit increased rates of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation even in the presence of oxygen. ebsco.comcreative-diagnostics.comnih.gov This makes glycolytic enzymes attractive targets for therapeutic intervention. ebsco.comcreative-diagnostics.comnih.gov Research into glycolysis inhibitors aims to disrupt the energy metabolism of diseased cells. creative-diagnostics.comnih.gov Enolase, as a key enzyme in this pathway, represents a viable target for such interventions. frontiersin.orgplos.org
Targeting glycolysis is also being investigated as a strategy for treating infectious diseases, as some pathogens are highly reliant on this pathway. frontiersin.orgplos.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
107729-45-3 |
|---|---|
Molecular Formula |
C4H8NO6P |
Molecular Weight |
197.08 |
IUPAC Name |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
InChI Key |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SF2312; SF 2312; SF-2312 |
Origin of Product |
United States |
Mechanism of Enolase Inhibition by Sf2312
Molecular Target Identification: Enolase Isoforms (ENO1 and ENO2)
Human enolase exists in multiple isoforms, primarily Enolase 1 (ENO1, also known as α-enolase) and Enolase 2 (ENO2, also known as γ-enolase or neuron-specific enolase). google.comgoogle.comnih.govnih.govwikipedia.org ENO1 is widely expressed in most tissues, while ENO2 is predominantly found in neurons and neuroendocrine cells. google.comgoogle.comwikipedia.org SF2312 has demonstrated inhibitory activity against both human ENO1 and ENO2. nih.govmedchemexpress.comgoogle.com While this compound shows similar IC₅₀ values for both isoforms, at higher concentrations, the residual activity is consistently lower for ENO2 compared to ENO1. nih.gov
Inhibitory Potency and Kinetic Characterization in Enzymatic Systems
This compound is characterized by its high potency as an enolase inhibitor. nih.govmedchemexpress.cominvivochem.comnih.gov Studies in enzymatic systems have provided detailed insights into its inhibitory strength and kinetic behavior. nih.govgoogle.comnih.govnih.govmdpi.comacs.org
Determination of IC50 Values for Enolase
The half-maximal inhibitory concentration (IC₅₀) is a measure of inhibitor potency. This compound exhibits low nanomolar IC₅₀ values against enolase. nih.govmedchemexpress.cominvivochem.com Depending on the enzyme source (e.g., lysates of human cancer cell lines overexpressing ENO1 and ENO2, or purified human ENO1 and ENO2 expressed in E. coli), the IC₅₀ of this compound has been reported to range from 10 nM to 50 nM. nih.gov Specifically, IC₅₀ values of 37.9 nM for human recombinant ENO1 and 42.5 nM for human recombinant ENO2 have been reported. medchemexpress.commedchemexpress.com
| Enolase Isoform (Source) | IC₅₀ (nM) | Source Citation |
|---|---|---|
| Human Recombinant ENO1 | 37.9 | medchemexpress.commedchemexpress.com |
| Human Recombinant ENO2 | 42.5 | medchemexpress.commedchemexpress.com |
| Human ENO1 (overexpressed in D423 cells) | 10-50 | nih.gov |
| Human ENO2 (overexpressed in D423 cells) | 10-50 | nih.gov |
Analysis of Mixed Competitive and Non-Competitive Inhibition Kinetics
Kinetic analysis of this compound inhibition of enolase has revealed unusual mixed competitive and non-competitive kinetics depending on the inhibitor concentration. nih.govinvivochem.comgoogle.comgoogle.com At the IC₅₀, this compound primarily exhibits non-competitive kinetics with respect to the substrate 2-PG, meaning its inhibitory effect is not overcome by increasing substrate concentration. nih.govgoogle.comgoogle.com However, at higher inhibitor concentrations (above 75% inhibition), a dependence on substrate concentration is observed, indicating a shift towards competitive kinetics. google.comgoogle.com This mixed inhibition pattern may be related to the anti-cooperative binding behavior of the enolase dimer, where binding of an inhibitor molecule to one active site can decrease the affinity for inhibitor binding at the other active site. nih.gov this compound also exhibits slow binding kinetics. google.comgoogle.com
Molecular Basis of Enolase Catalysis and this compound Interaction
The interaction of this compound with enolase is based on its structural similarity to a key intermediate in the enzymatic reaction and its coordination with catalytic metal ions in the active site. nih.govresearchgate.netresearchgate.netosti.govnih.govgoogle.comwikipedia.orgnih.gov
This compound as a Transition State Analog Mimicking the Carbanion Intermediate
Enolase catalyzes the interconversion of 2-PG and PEP through an E1cB elimination mechanism that involves the formation of a carbanion intermediate. researchgate.netwikipedia.org this compound acts as a transition state analog, mimicking this high-energy carbanion intermediate. researchgate.netresearchgate.netresearchgate.netnih.govosti.govnih.govgoogle.comnih.gov Its structure allows it to bind tightly to the enzyme's active site, effectively blocking substrate binding and catalysis. nih.govresearchgate.netresearchgate.net The (3S,5S)-enantiomer of this compound is the active species that binds to the enolase active site. researchgate.netmdpi.comnih.gov
Role of Catalytic Magnesium Ions in Active Site Coordination
The active site of enolase contains two catalytic magnesium ions (Mg²⁺) that are essential for enzymatic activity. nih.govgoogle.comwikipedia.org These magnesium ions play a crucial role in coordinating the substrate and stabilizing the reaction intermediates. nih.govwikipedia.org this compound interacts with these catalytic magnesium ions within the active site pocket. nih.govmdpi.comgoogle.com Specifically, the phosphono group of this compound coordinates with the catalytic magnesium ion (MgB), and the carbonyl group interacts with both magnesium ions (MgA and MgB), completing their octahedral coordination. nih.govgoogle.com This coordination network, along with interactions with key amino acid residues in the active site, facilitates the tight binding of this compound and its potent inhibition of enolase. nih.govresearchgate.netgoogle.com
Conformational Changes and Thermal Stabilization of Enolase Upon this compound Binding
This compound binding induces significant conformational changes in enolase, distinguishing its binding mode from that of the substrate. One notable alteration is the repositioning of Loop 2, specifically a shift of the Cα of His158 away from the active site. researchgate.net These conformational changes suggest that this compound acts as more than just a substrate analog. researchgate.net
The interaction between this compound and enolase involves a complex network of electrostatic interactions, metal coordination, and hydrogen bonds within the active site. google.comresearchgate.net this compound binds to the di-Mg form of the enzyme. google.com The active (3S,5S)-enantiomer of this compound occupies the active site, interacting with both the conformational and catalytic magnesium ions (Mg2+(A) and Mg2+(B), respectively). mdpi.com This specific binding is consistent across different studies and co-crystal structures with ENO2. mdpi.com
This compound binding also leads to a significant thermal stabilization of enolase. Studies using cellular ligand-induced thermal shift assays have demonstrated this effect in intact glioma cells overexpressing ENO2. nih.gov In the absence of inhibitors, ENO2 undergoes thermal denaturation at approximately 65 °C in intact cells. nih.gov Treatment with 100 μM of this compound resulted in a substantial shift of the thermal melting curve, approximately 15 °C. nih.gov In comparison, treatment with the same concentration of Phosphonoacetohydroxamate (PhAH), another enolase inhibitor, resulted in a more modest shift of about 6 °C. nih.gov
Experiments conducted with cell lysates further support the thermal stabilization effect. Incubation of cell lysates with 1 μM of this compound shifted the melting temperature (Tm) of ENO2 from approximately 63 °C to around 72.5 °C, representing a shift of roughly 9.5 °C in the thermal denaturation of ENO2. nih.gov A similar concentration of PhAH resulted in a less pronounced stabilization of approximately 6 °C. nih.gov Recombinant human ENO2 protein studies also confirmed these findings, with this compound yielding a stabilization of approximately 12 °C compared to about 6 °C by PhAH. nih.gov
The observed thermal stabilization by this compound is indicative of the formation of a stable inhibitor-enzyme complex. nih.gov This enhanced stability of the this compound:ENO2 complex compared to the PhAH:ENO2 complex is also suggested by kinetic data, where this compound exhibits a much slower off-rate (koff) than PhAH when pre-incubated with the enzyme before substrate addition. google.com The higher affinity of ENO2 for the second magnesium ion (Mgb) may contribute to the slower koff for this compound in ENO2 compared to ENO1. google.com
The thermal stabilization effect is specific to enolase and is not observed for internal control proteins like Vinculin or Triosephosphate isomerase when exposed to this compound or PhAH. nih.gov
Thermal Stabilization Data:
| Inhibitor | Concentration | System | Melting Temperature Shift (ΔTm) | Reference |
| This compound | 100 μM | Intact Glioma Cells | ~15 °C | nih.gov |
| PhAH | 100 μM | Intact Glioma Cells | ~6 °C | nih.gov |
| This compound | 1 μM | Cell Lysates | ~9.5 °C | nih.gov |
| PhAH | 1 μM | Cell Lysates | ~6 °C | nih.gov |
| This compound | - | Recombinant ENO2 | ~12 °C | nih.gov |
| PhAH | - | Recombinant ENO2 | ~6 °C | nih.gov |
| This compound | 1 μM | D423 ENO2 Lysates | 7.5° C | google.com |
| PhAH | 1 μM | D423 ENO2 Lysates | 2.5° C | google.com |
Note: Data points and specific values may vary slightly across different experimental setups and references, but consistently show this compound inducing a greater thermal stabilization than PhAH.
Structural Biology of Sf2312 Enolase Complexes
X-ray Crystallographic Analyses of Enolase in Complex with SF2312 and its Analogs
X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound and its analogs within the active site of enolase from different species, revealing conserved interaction patterns and subtle differences.
Co-crystal Structures with Human Enolase 2 (ENO2)
Co-crystal structures of human enolase 2 (ENO2) in complex with this compound have been determined, providing atomic-level details of the inhibitor's interaction with the human enzyme. This compound binds at the substrate-binding site of ENO2. nih.gov The crystal structure with PDB ID 4ZCW shows human ENO2 bound to this compound. ebi.ac.uk Another related structure, PDB ID 5EU9, corresponds to human ENO2 in complex with Methylthis compound, a derivative of this compound. mdpi.com
In these structures, this compound and its analogs bind with two magnesium atoms present in the active site. google.com The phosphonate (B1237965) moiety of the inhibitor forms a di-oxo bridge with these metal ions. google.com Strong interactions are observed between the inhibitor and conserved catalytic residues within the active site. google.com For instance, in the this compound-bound structure, the 5'-hydroxyl group of this compound directly interacts with residues such as E166 and H370. google.com Water-mediated hydrogen bonds also play a role in stabilizing the complex, with this compound binding to E209 via a water molecule and to the backbone of N151 and G396 through another water molecule. google.com These interactions highlight how this compound effectively occupies and blocks the substrate-binding pocket, acting as a transition state analog. nih.govresearchgate.net
Co-crystal Structures with Bacterial Enolase (E. coli Enolase)
Structural analysis has also been conducted on bacterial enolase in complex with this compound. The crystal structure of Escherichia coli enolase complexed with this compound (PDB ID 6D3Q) has been reported. rcsb.org This structure, determined at 2.24 Å resolution, provides insights into the mechanism of this compound inhibition in bacteria. rcsb.org
Similar to the human enzyme, this compound binds to the active site of E. coli enolase, mimicking the carbanion intermediate of the enzymatic reaction. researchgate.netrcsb.org The interactions involve residues within the active site, including those in Loops 1, 2, and 3, which undergo conformational changes upon substrate or inhibitor binding. researchgate.netnih.gov A Ligplot analysis of the this compound-bound E. coli structure illustrates the specific residues involved in hydrogen bonding and other interactions with the inhibitor. researchgate.net These structural studies support the model that this compound functions by stabilizing a transition state-like conformation of the enzyme, thereby inhibiting its catalytic activity in both human and bacterial systems. researchgate.netrcsb.org
Stereochemical Requirements for Enolase Binding
This compound is a chiral molecule with multiple stereocenters, and structural and functional studies have revealed a strict stereochemical requirement for its inhibitory activity against enolase. nih.govwikipedia.org
Identification of the Active (3S,5S)-Enantiomer
Investigations into the different stereoisomers of this compound have consistently demonstrated that the (3S,5S)-enantiomer is the most potent inhibitor of enolase. mdpi.comgoogle.comnih.govnih.govjkchemical.comnih.gov Although this compound can be synthesized as a racemic-diastereomeric mixture, co-crystal structures with human ENO2 have shown that only the (3S,5S)-enantiomer productively binds to the active site. mdpi.comnih.govnih.gov
Analysis of Enantiomer-Specific Binding Poses and Interactions
The high potency and specificity of the (3S,5S)-enantiomer are attributed to its unique binding pose and favorable interactions within the enolase active site, as revealed by structural analyses. google.com X-ray structures of ENO2 in complex with different this compound stereoisomers have shown that only the (3S,5S)-enantiomer adopts a binding orientation that allows for optimal interactions with key active site residues and the catalytic magnesium ions. google.com
Chemical Synthesis and Derivatives of Sf2312
Total Synthesis Approaches to Racemic SF2312
The initial total synthesis of racemic this compound provided a foundational route to this complex molecule. This synthesis typically commences with readily available starting materials such as ethyl diethoxyphosphorylacetate. The reported sequence involves multiple steps, including the conversion of the starting material into N-benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide. scirp.orgalquds.eduokayama-u.ac.jpresearchmap.jp A crucial transformation in constructing the pyrrolidinone ring involves the oxidative cleavage of a terminal olefin using reagents like osmium tetroxide and sodium periodate, yielding a key 1-benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone intermediate. okayama-u.ac.jpresearchmap.jp The final stages involve the removal of protecting groups, such as the benzyl (B1604629) group, often achieved through hydrogenolysis, and cleavage of phosphonic esters using reagents like trimethylsilyl (B98337) bromide, to furnish racemic this compound as a mixture of diastereomers. okayama-u.ac.jpresearchmap.jp This racemic mixture typically consists of cis and trans isomers. okayama-u.ac.jp
Synthetic Methodologies for this compound Analogs
The synthesis of this compound analogs has been pursued to investigate the impact of structural modifications on biological activity and physicochemical properties. These efforts have led to methodologies for creating variations in the heterocyclic ring and introducing substituents. scirp.orgalquds.edupublish.csiro.au
Deoxy-SF2312, an analog lacking the hydroxyl group at the 5-position of the pyrrolidinone ring, has been synthesized to understand the role of this functional group. A synthetic route described for deoxy analogs of this compound involves the reaction of a haloalkylphosphonate, prepared from triethyl phosphite (B83602) and a dihaloalkane, with ethyl hydroxylamino carbamate (B1207046) under basic conditions. This generates a linear intermediate which undergoes cyclization upon treatment with a strong base, followed by deprotection to yield the desired deoxy analog. google.com Research indicates that deoxy-SF2312 exhibits different kinetic profiles of enolase inhibition compared to this compound, suggesting the significance of the hydroxyl group in the interaction with the enzyme. google.com
The synthesis of Methylthis compound, an analog bearing a methyl group at the C-3 position, addresses the stereochemical lability of this compound at this center. Unlike this compound, which can undergo epimerization at C-3 due to the acidity of the alpha proton, the methyl group in Methylthis compound creates a quaternary carbon, thus fixing the stereochemistry at this position. nih.govnih.gov The synthesis of Methylthis compound can employ triethyl 2-phosphonopropionate as a starting material, in contrast to the triethyl phosphonoacetate used for this compound. nih.gov Similar to this compound, Methylthis compound is typically synthesized as a racemic mixture of cis and trans diastereomers. nih.gov Studies involving chiral separation of protected Methylthis compound precursors have demonstrated that the (3S)-enantiomer is substantially more potent as an enolase inhibitor than the (3R)-enantiomer, providing strong evidence that the (3S,5S)-stereoisomer is the primary active form of this compound. nih.govnih.gov
Analogs featuring variations in the size of the nitrogen-containing heterocyclic ring have been synthesized to explore the effect of ring architecture on inhibitory activity. These include analogs with a five-membered pyrrolidine (B122466) ring (like this compound and deoxy-SF2312), a six-membered piperidine (B6355638) ring (referred to as HEX), and a seven-membered azepane ring (referred to as HEPTA). nsf.govnih.govplos.org
Comparative studies on the inhibitory activity of these analogs against enolase from different species have provided insights into the structure-activity relationship concerning ring size. For example, evaluation against Trypanosoma brucei enolase (TbENO) revealed that deoxy-SF2312 (five-membered) was a potent inhibitor, HEX (six-membered) was less potent, and HEPTA (seven-membered) showed no activity. nih.gov Molecular docking studies corroborated these findings, suggesting that the active site of TbENO accommodates the five- and six-membered rings more favorably than the seven-membered ring. nih.gov
The inhibitory activity against TbENO is summarized in the table below:
| Compound | Ring Size | TbENO IC₅₀ (µM) |
| Deoxy-SF2312 | 5-membered | 0.60 ± 0.23 |
| HEX | 6-membered | 2.1 ± 1.1 |
| HEPTA | 7-membered | Not active |
Data derived from search result nih.gov.
Investigations with Naegleria fowleri enolase (NfENO) similarly explored these ring expanded analogs. Both this compound and HEX were found to be potent inhibitors of NfENO, with HEX demonstrating the highest potency among the tested compounds. plos.org Deoxy-SF2312 and HEPTA also exhibited activity against NfENO, albeit with lower binding affinities compared to HEX. plos.org
The inhibitory activity and binding affinities against NfENO are presented in the table below:
| Compound | Ring Size | NfENO IC₅₀ (µM) | Binding Affinity (kcal/mol) |
| This compound | 5-membered | 0.31 ± 0.07 | -7.6 |
| Deoxy-SF2312 | 5-membered | Not specified | -6.5 |
| HEX | 6-membered | 0.14 ± 0.04 | -7.5 |
| HEPTA | 7-membered | Not specified | -6.1 |
Data derived from search result plos.org.
These results collectively suggest that while both five- and six-membered rings can confer potent enolase inhibition, the optimal ring size may vary depending on the specific enolase enzyme being targeted.
Strategies for Enantioselective Synthesis of this compound and its Active Stereoisomers
The biological activity of this compound is strongly associated with specific stereoisomers, particularly the (3S,5S)-enantiomer. nih.govnih.gov However, the presence of an acidic proton at the C-3 position in this compound leads to epimerization under mildly alkaline conditions, making it challenging to synthesize and isolate enantiomerically pure this compound directly. nih.govnih.gov
Development of Prodrugs for Research Applications
The highly anionic nature of this compound and some of its phosphonate (B1237965) analogs at physiological pH can limit their ability to cross cell membranes, impacting their efficacy in cellular and in vivo studies. elifesciences.orgacs.orgacs.org To address this, prodrug strategies have been developed to improve the lipophilicity and cellular permeability of these compounds for research purposes. elifesciences.orgacs.orgacs.org
A common approach involves the synthesis of lipophilic ester prodrugs, such as those utilizing pivaloyloxymethyl (POM) groups. elifesciences.orgacs.orgacs.org Examples include POM-modified deoxy-SF2312 (POMSF) and POM-modified HEX (POMHEX). nsf.govnih.govijbs.com These prodrugs are designed to be more permeable to cells and are subsequently cleaved by intracellular esterases to release the active phosphonic acid form. acs.orgacs.orgijbs.com
The synthesis of such prodrugs often involves the reaction of protected phosphonic acid intermediates with appropriate electrophiles, followed by deprotection steps. acs.org These prodrugs serve as valuable tools in research to facilitate the delivery of this compound and its analogs into cells and to study their effects in various biological systems, particularly in the context of targeting enolase in specific disease models. acs.orgijbs.com
Design and Synthesis of Pivaloyloxymethyl (POM) Derivatives (e.g., POMHEX, POMSF)
The design of POM derivatives of phosphonate inhibitors like this compound and its analog HEX (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid) is primarily aimed at masking the negative charges of the phosphonate group to enhance cellular permeability elifesciences.orgnih.govresearchgate.netnih.govacs.org. POM groups are esterase-labile promoieties that are cleaved intracellularly by the sequential action of carboxylesterases and phosphodiesterases, releasing the active phosphonate drug within the cell nih.govresearchgate.netnih.govbiorxiv.org. This bioactivation mechanism is a key aspect of their design.
The synthesis of POMHEX, a bis-POM prodrug of HEX, has been described, with the pivoxil ester being added via an SN1 reaction from a chloro-intermediate biorxiv.orggoogle.com. POMSF, the POM adduct of this compound, was synthesized from a benzyl-protected phosphonic acid precursor. This synthesis involved a reaction with silver nitrate (B79036) to generate a silver salt, followed by the addition of iodomethyl pivalate (B1233124) in toluene (B28343) biorxiv.org.
Research findings indicate that the addition of POM groups significantly increases the potency of these compounds in cell-based systems. For instance, POMSF increased the potency in cell-based systems by approximately 50-fold compared to this compound researchgate.net. POMHEX also exhibited significantly greater potency against ENO1-deficient cells in culture compared to HEX, with approximately 50-fold greater potency (IC₅₀ ~ 0.03 vs 1.3 μM) nih.govresearchgate.netacs.org. The intermediate mono-POM ester metabolite, HemiPOMHEX, showed approximately 10-fold lower potency compared to POMHEX against ENO1-deficient cells, with an IC₅₀ of approximately 0.3 μM researchgate.net.
However, the stability of these POM derivatives can vary. POMHEX has been shown to exhibit considerably greater stability than POMSF in standard cell culture media google.com. Studies evaluating the activity against Trypanosoma brucei also showed improved activity with POM modification, with POMSF and POMHEX having EC₅₀ values of 0.45 ± 0.10 and 0.61 ± 0.08 µM, respectively nsf.govnih.govresearchgate.net.
Data on the comparative potency of HEX and its POM derivatives in ENO1-deficient cells highlights the impact of POM modification on cellular activity:
| Compound | IC₅₀ against ENO1-deficient cells (µM) | Reference |
| HEX | 1.3 | nih.govresearchgate.netacs.org |
| HemiPOMHEX | ~0.3 | researchgate.net |
| POMHEX | ~0.03 | nih.govresearchgate.netacs.org |
These results underscore the effectiveness of the POM prodrug strategy in enhancing the cellular uptake and subsequent activity of these phosphonate inhibitors.
Exploration of Bioreducible Prodrugs for Hypoxia-Selective Research
Beyond POM derivatives, the exploration of bioreducible prodrugs represents another strategy to enhance the selective delivery and activation of this compound analogs, particularly in the context of targeting hypoxic environments characteristic of many tumors researchgate.netnih.govchemrxiv.org. This approach capitalizes on the elevated expression of nitroreductases under low-oxygen conditions, which can metabolically activate specific promoieties, releasing the active drug preferentially in hypoxic regions nih.govchemrxiv.orgresearchgate.net.
Bioreducible prodrugs often incorporate nitroheterocyclic moieties that undergo reduction under hypoxic conditions nih.govchemrxiv.orgresearchgate.net. This reduction can lead to the cleavage of the promoiety and the release of the cytotoxic agent nih.govresearchgate.net. The design principle is to create a compound that is relatively inactive in normoxic (well-oxygenated) tissues but becomes activated in the hypoxic tumor microenvironment, thereby increasing the selectivity of the treatment nih.govchemrxiv.org.
Research has explored the application of nitroheterocycle phosphonoamidate prodrugs as bioreducible inhibitors of enolase nih.govacs.org. These compounds are designed to capitalize on tumor hypoxia for selective activation researchgate.netnih.govchemrxiv.org. Studies have shown that such bioreducible prodrugs can exhibit increased potency under hypoxic conditions compared to normoxia researchgate.netnih.govchemrxiv.orgacs.org. For example, a nitrofuran phosphonoamidate prodrug, VCY15, was prepared via an SN2 reaction and evaluated for its activity under different oxygen levels nih.gov. Increased potency under hypoxic conditions for bioreducible prodrugs has been observed and aligns with the expected mechanism of bioactivation mediated by nitroreductases acs.org. This work provides proof-of-concept for utilizing bioreduction as a prodrug delivery strategy for enolase inhibitors, potentially enabling the targeted delivery of negatively charged glycolysis inhibitors to hypoxic tumors chemrxiv.org.
Structure Activity Relationship Sar Studies of Sf2312 and Analogs
Impact of Stereochemistry on Enolase Inhibitory Activity
The stereochemical configuration of SF2312 is a critical determinant of its enolase inhibitory activity. This compound possesses two stereocenters at the C-3 and C-5 positions of its pyrrolidinone ring. nih.govmdpi.com X-ray co-crystal structures have consistently revealed that only the (3S,5S)-enantiomer binds to the active site of enolase 2 (ENO2). nih.govdoc.gov This specific binding orientation underscores the precise stereochemical requirements for effective inhibition.
A significant challenge in studying the individual enantiomers of this compound is the acidity of the proton at the C-3 position, which leads to racemization under physiological conditions. doc.gov To overcome this, a derivative, Methylthis compound, was synthesized by introducing a methyl group at the C-3 position. This modification creates a fully substituted alpha-carbon, preventing epimerization and allowing for the separation and stable evaluation of the different stereoisomers. mdpi.comnih.gov
Comparative studies of the Methylthis compound enantiomers demonstrated a dramatic difference in their ability to inhibit enolase. The (3S)-Methylthis compound enantiomer was found to be up to 2000-fold more potent than its (3R) counterpart in enzymatic assays. nih.govdoc.gov Specifically, (3S)-Methylthis compound exhibited an IC50 of approximately 10 nM against both ENO1 and ENO2, whereas the (3R)-Methylthis compound had an IC50 of around 15 µM. mdpi.com This profound difference in potency strongly indicates that the 3S configuration is the primary driver for the high-affinity binding and inhibitory activity of this class of compounds. nih.govdoc.gov These findings, combined with crystallographic data, confirm that (3S,5S)-SF2312 is the single active enantiomer of the natural product. nih.gov
| Compound | Enzyme Target | IC50 |
|---|---|---|
| (3S)-Methylthis compound | ENO1 and ENO2 | ~10 nM |
| (3R)-Methylthis compound | ENO1 and ENO2 | ~15 µM |
Effects of Structural Modifications on Binding Affinity and Selectivity
Modifications at the C-3 position of the pyrrolidinone ring have been explored to stabilize the active stereoisomer and understand its contribution to binding. The synthesis of Methylthis compound, where a methyl group replaces the acidic proton at C-3, was a key development. mdpi.comnih.gov As a racemic-diastereomeric mixture, Methylthis compound was found to be equipotent to the parent compound this compound, with both exhibiting an IC50 of approximately 10 nM in in vitro enolase inhibition assays. nih.gov This indicates that the introduction of a small alkyl group at this position is well-tolerated and does not disrupt the key interactions required for potent inhibition, while successfully preventing racemization. nih.gov
Another important analog related to the core structure is deoxy-SF2312, which lacks the hydroxyl group at the C-5 position. While not a direct C-3 substitution, its activity provides context for the importance of the functional groups on the pyrrolidinone ring. Deoxy-SF2312 was found to be a potent inhibitor of Trypanosoma brucei enolase (TbENO) with an IC50 value of 0.60 µM. mdpi.com However, it is significantly less potent than this compound against human enolase. nih.gov This highlights the crucial role of the 5-hydroxyl group in achieving high-affinity binding to the human enzyme isoforms.
The highly polar phosphonate (B1237965) group is essential for binding to the enolase active site but significantly hinders cell permeability. nih.gov To address this limitation, various prodrug strategies involving derivatization of the phosphonate moiety have been investigated. These modifications aim to mask the negative charge of the phosphonate, thereby increasing lipophilicity and facilitating passage across cell membranes. researchgate.net
A prominent strategy has been the use of pivaloyloxymethyl (POM) esters. The bis-POM prodrug of this compound, known as POMSF, demonstrated a roughly 50-fold increase in potency in cell-based assays compared to this compound itself. researchgate.net Similarly, POMHEX, the bis-POM prodrug of the six-membered ring analog HEX, is a potent, ENO2-specific inhibitor in cellular systems. nih.gov These POM prodrugs are designed to be cleaved by intracellular esterases, releasing the active phosphonate inhibitor inside the cell. researchgate.net
Further exploration into phosphonate prodrugs for the related analog HEX has included other ester groups to optimize delivery and efficacy. acs.org Bis-isopropoxycarbonyloxymethyl (bis-POC) and bis-S-acyl-2-thioethyl (bis-SATE) prodrugs have been synthesized and evaluated. acs.orgnih.gov In studies against ENO1-deleted D423 glioma cells, the bis-POC prodrug of HEX showed the lowest IC50 value (16 nM), indicating very efficient intracellular delivery and activation. nih.gov The bis-POM and bis-benzyloxymethyl (bis-BOM) prodrugs had nearly identical IC50 values of 43 nM and 45 nM, respectively, while the bis-SATE prodrug was less potent with an IC50 of 124 nM. nih.gov These results demonstrate that the choice of promoiety can significantly influence the cellular potency of these phosphonate inhibitors. acs.org
| Compound (Prodrug of HEX) | IC50 (nM) |
|---|---|
| bis-POC HEX | 16 |
| bis-POM HEX (POMHEX) | 43 |
| bis-BOM HEX | 45 |
| bis-SATE HEX | 124 |
Ring Size and Conformation Effects on Enolase Inhibition
The size and conformation of the heterocyclic ring in this compound analogs have a profound effect on their ability to inhibit enolase. SAR studies have shown that the five-membered pyrrolidinone ring of this compound and its deoxy analog is not the only scaffold capable of potent inhibition.
An analog with an expanded, six-membered piperidinone ring, (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX), was identified as a potent enolase inhibitor. mdpi.com Further studies revealed that HEX displays a four-fold preference for ENO2 over ENO1, with Ki values of 74.4 nM and 269.4 nM, respectively. medchemexpress.com This selectivity is a desirable trait for targeting ENO1-deleted cancers, as it may reduce off-target effects on ENO1 in healthy tissues. nih.gov
In contrast, further expansion of the ring to a seven-membered azepane structure, (1-hydroxy-2-oxoazepan-3-yl)phosphonic acid (HEPTA), resulted in a complete loss of inhibitory activity. mdpi.com This sharp drop-off in activity when moving from a six- to a seven-membered ring suggests that there are strict conformational and size constraints within the enolase active site. The larger, more flexible seven-membered ring likely cannot adopt the necessary conformation to properly position the key pharmacophoric elements—the phosphonate and hydroxamate groups—for effective binding and inhibition. mdpi.com
| Compound | Ring Size | IC50 against TbENO (µM) |
|---|---|---|
| deoxy-SF2312 | 5-membered | 0.60 |
| HEX | 6-membered | 2.1 |
| HEPTA | 7-membered | Inactive |
Computational Chemistry and Molecular Modeling of Sf2312
Molecular Docking Simulations of SF2312-Enolase Interactions
Molecular docking simulations have been widely employed to predict the binding orientation and affinity of this compound within the active site of enolase from different species, including human ENO2, Trypanosoma brucei (TbENO), and Streptococcus pneumoniae alpha-enolase. These simulations aim to determine the most probable binding poses and estimate the strength of the interaction.
Molecular docking studies have consistently shown that this compound binds to the active site of enolase, often adopting a binding mode similar to the natural substrate phosphoenolpyruvate (B93156) (PEP) and other known enolase inhibitors like phosphonoacetohydroxamate (PhAH). fishersci.co.uknsf.govuni-goettingen.dectdbase.orgctdbase.org The binding is typically characterized by favorable docking scores, indicating a strong predicted affinity for the enzyme. For instance, docking simulations with TbENO predicted a binding affinity of -7.2 kcal/mol for this compound and -6.8 kcal/mol for deoxy-SF2312. nsf.govctdbase.orgprobes-drugs.org Another study on S. pneumoniae alpha-enolase reported a binding affinity of -7.2 kcal/mol for this compound, suggesting a strong interaction. ctdbase.org The preferential binding of the (3S,5S)-stereoisomer of this compound to the enolase active site has also been revealed through structural analysis, which aligns with its observed biological activity. researchgate.net
The binding mode of this compound involves its localization within the active site pocket, where it interacts with key residues and essential magnesium ions. fishersci.co.ukresearchgate.net The phosphono group of this compound is crucial for anchoring the molecule in the active site, often coordinating with catalytic magnesium ions and forming salt bridges with basic residues like arginine. fishersci.co.ukresearchgate.net The carbonyl group also participates in interactions with magnesium ions. fishersci.co.uk
Table 1: Predicted Binding Affinities of this compound and Analogs with Enolase
| Compound | Enolase Source | Predicted Binding Affinity (kcal/mol) | Source |
| This compound | Trypanosoma brucei (TbENO) | -7.2 | nsf.govctdbase.org |
| Deoxy-SF2312 | Trypanosoma brucei (TbENO) | -6.8 | nsf.govctdbase.orgprobes-drugs.org |
| This compound | S. pneumoniae alpha-enolase | -7.2 | ctdbase.org |
| HEX | Trypanosoma brucei (TbENO) | -7.5 | ctdbase.orgprobes-drugs.org |
| HEPTA | Trypanosoma brucei (TbENO) | -4.8 | ctdbase.orgprobes-drugs.org |
Analysis of the docked poses and co-crystal structures has highlighted the critical hydrogen bonding and ionic interactions that stabilize this compound binding to enolase. The phosphono group forms significant interactions, including coordination with the catalytic magnesium ions (Mg(A) and Mg(B)) and salt bridges with residues such as R371 (human ENO2 numbering). fishersci.co.ukresearchgate.net The carbonyl group of this compound also interacts with both magnesium ions. fishersci.co.uk
Hydrogen bonds play a vital role in the interaction network. The 5'-hydroxyl group of this compound has been shown to form hydrogen bonds with residues like E166 and H370 in human ENO2. fishersci.co.uk Depending on the stereochemical configuration (S,S or S,R), this compound can also form hydrogen bonds with E209 or H370. fishersci.co.uk In S. pneumoniae alpha-enolase, this compound formed conventional hydrogen bonds with residues including GLN-163, GLU-164, GLU-205, ASP-242, ASP-318, HIS-371, SER-373, and LYS-394. ctdbase.org Ionic interactions, such as attractive charges with residues like LYS-343 and ARG-372 in S. pneumoniae alpha-enolase, further contribute to the strong binding within the active site pocket. ctdbase.org
Quantum Mechanical Calculations for Structural Optimization and Electronic Properties
Quantum mechanical (QM) calculations are often employed in computational studies of this compound and its interactions. These calculations are valuable for obtaining accurate three-dimensional structures of the ligand and for determining electronic properties that can influence binding and activity. Prior to molecular docking, QM methods, such as Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*, 6-311G(d,p)), are used to optimize the geometry of this compound and its derivatives. fishersci.co.ukctdbase.org This optimization ensures that the ligand structures used in docking simulations represent low-energy conformers.
QM calculations can also provide insights into the electronic properties of this compound, such as partial charges and molecular orbitals (e.g., HOMO and LUMO energies). These properties can be used to understand the chemical reactivity of the molecule and its potential interactions with the enzyme's active site residues. For instance, in quantum-polarized ligand docking (QPLD), charges calculated using QM methods (e.g., Jaguar with B3LYP/6-31G*) are incorporated to provide a more accurate representation of the electrostatic interactions. fishersci.co.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. This approach has been applied to enolase inhibitors, including this compound derivatives, to predict the activity of new compounds and guide the design of more potent inhibitors. fishersci.co.uk
QSAR models for enolase inhibitors have related experimental activity data, such as pKi values, to computational descriptors derived from the molecular structures. fishersci.co.uk These descriptors can include various parameters representing electronic, steric, and lipophilic properties. While specific detailed QSAR models for this compound derivatives are not extensively described in the provided information, the principle involves using computational parameters, potentially including those derived from quantum mechanical calculations (e.g., ΔGbind from QPLD), to build predictive models for inhibitory activity. fishersci.co.uk Studies on derivatives of phosphonic-hydroxamic acid antibiotics related to this compound have also utilized QSAR approaches to understand the structural features influencing their activity. The development of QSAR models can help prioritize the synthesis and testing of novel this compound analogs with improved inhibitory potency.
Biological Activity and Research Applications in Model Systems
Selective Inhibition of Enolase Isoforms in Cellular Models
SF2312 functions as a potent inhibitor of enolase, the enzyme that catalyzes the interconversion of 2-phosphoglycerate (2-PG) and phosphoenolpyruvate (B93156) (PEP) in glycolysis. mdpi.comnih.govnih.gov Studies have shown that this compound inhibits human recombinant ENO1 and ENO2 with low nanomolar potency. medchemexpress.com The inhibitory activity is primarily attributed to the (3S,5S)-enantiomer of this compound, which binds to the active site of enolase. mdpi.com
The in vitro inhibitory potency of this compound against human recombinant enolase isoforms is summarized below:
| Enolase Isoform | IC₅₀ (nM) | Source |
| Human Recombinant ENO1 | 37.9 | medchemexpress.com |
| Human Recombinant ENO2 | 42.5 | medchemexpress.com |
This compound acts as a transition state analogue, mimicking an intermediate formed during the enolase catalytic process. researchgate.netmdpi.comnih.gov This mechanism underlies its potent inhibitory effect.
A significant area of research for this compound has been its selective toxicity towards cancer cells with homozygous deletion of the ENO1 gene. This phenomenon is based on the principle of synthetic lethality, where the loss of ENO1 renders cancer cells highly dependent on the remaining enolase isoform, ENO2, for survival. mdpi.comnih.govbiorxiv.org
This compound has demonstrated strong selective toxicity against ENO1-deleted glioma cell lines, such as D423 and Gli56. nih.govmedchemexpress.comresearchgate.net Research indicates that this compound inhibits the proliferation of ENO1-deleted D423 cells in the low micromolar range. nih.govmedchemexpress.comresearchgate.net In contrast, isogenically ENO1-rescued D423 cells, where ENO1 expression is restored, show inhibition of proliferation only at significantly higher concentrations of this compound, typically above 200 μM. nih.govmedchemexpress.comresearchgate.net Re-expression of ENO1 or overexpression of ENO2 in ENO1-deleted cells has been shown to restore resistance to this compound. researchgate.net
Compared to other enolase inhibitors like Phosphonoacetohydroxamate (PhAH), this compound has been shown to be more potent in inhibiting the growth and inducing cell death in ENO1-deleted glioma cells. google.com
This compound selectively disrupts glycolysis in ENO1-deleted cellular systems. google.comresearchgate.net Studies using 13C-labeled glucose have shown that treatment with this compound leads to a dramatic decrease in the conversion of labeled glucose to labeled lactate (B86563) in ENO1-deleted glioma cells. nih.govgoogle.comresearchgate.net This effect is not observed in ENO1-intact or ENO1-rescued cells, highlighting the selectivity of this compound's impact on glycolysis based on ENO1 status. nih.govresearchgate.net
The inhibition of enolase by this compound in ENO1-deleted cells results in metabolic consequences consistent with impaired glycolytic flux. Declines in ATP levels have been observed in these cells following this compound treatment, preceding the onset of cell death and proliferation inhibition. nih.gov Furthermore, an increase in the ratio of 3-phosphoglycerate (B1209933) (3-PGA) to PEP is observed in ENO1-deleted cells treated with this compound, which is consistent with the enzymatic block at the enolase step. researchgate.net
Antibacterial Activity in Anaerobic and Aerobic Conditions (Research Context)
This compound was initially discovered as a natural antibiotic with activity against bacteria, particularly under anaerobic conditions. nih.govmedchemexpress.commedchemexpress.comacs.org Its antibacterial mechanism of action involves the inhibition of bacterial enolase, an essential enzyme for bacterial glycolysis. researchgate.netnih.gov
Research indicates that this compound possesses broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua Specific studies have reported strong activity of this compound against Salmonella and Staphylococcus species. nih.govmedchemexpress.com While active against Escherichia coli, the activity is reported to be weak. nih.govmedchemexpress.com this compound has not shown activity against fungi in research studies. nih.gov
The spectrum of activity can be summarized as follows:
| Bacterial Type | Activity with this compound |
| Gram-Positive | Broad-spectrum |
| Gram-Negative | Broad-spectrum |
| Salmonella | Strong activity |
| Staphylococcus | Strong activity |
| Escherichia coli | Weak activity |
| Fungi | No activity |
Investigations into potential synergistic effects of this compound with other antibiotics have been conducted. Notably, significant synergy has been observed when this compound is combined with fosfomycin (B1673569) in the presence of glucose-6 phosphate (B84403). researchgate.netnih.gov This finding suggests that a combination of this compound and fosfomycin could represent a potent therapeutic strategy for bacterial infections, potentially by targeting distinct essential cellular pathways. researchgate.netnih.gov Fosfomycin itself is known to exhibit synergistic effects with various antibiotics against a range of Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov
Anti-Parasitic Activity in Research Models
Beyond its effects on cancer cells and bacteria, this compound and its analogs have been explored for anti-parasitic activity, particularly against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Trypanosoma brucei relies heavily on glycolysis for ATP production in the bloodstream form. nih.govclemson.edu
Studies have shown that phosphonate (B1237965) enolase inhibitors, including deoxy-SF2312 (a structural analog of this compound), are potent inhibitors of Trypanosoma brucei enolase (TbENO) and exhibit anti-trypanosomal activity. nih.govclemson.eduresearchgate.net Deoxy-SF2312 has been reported to have an IC₅₀ value of 0.60 ± 0.23 µM against TbENO. nih.govclemson.eduresearchgate.net
To improve cellular uptake and activity, modifications such as the addition of pivaloyloxymethyl (POM) groups have been explored. POM-modified this compound (POMSF) demonstrated improved activity against T. brucei in research models, with an EC₅₀ value of 0.45 ± 0.10 µM. nih.govresearchgate.net These results suggest that this compound and its derivatives hold promise as lead compounds for the development of new treatments for trypanosomiasis. nih.govclemson.edu
Research also indicates that targeting host glycolysis in Plasmodium-infected red blood cells with enolase inhibitors could be a potential antimalarial strategy. nih.govresearchgate.net This approach leverages the increased permeability of infected erythrocytes to phosphonate compounds. nih.gov While this compound inhibits human enolase, its charged nature limits its cellular uptake; however, more permeable prodrug forms like POM-SF have shown increased potency in cellular contexts relevant to malaria research. nih.gov
Compound Information
Inhibition of Trypanosoma brucei Enolase and Antiparasitic Effects
Glucose metabolism is vital for the African trypanosome, Trypanosoma brucei, particularly for the bloodstream form (BSF) parasite, which depends on glycolysis as its sole source of ATP in the host's bloodstream. nih.govtmc.edu this compound and its analogs have been tested against T. brucei enolase (TbENO). nih.govclemson.edu Studies have shown that deoxy-SF2312, an analog of this compound, is a potent inhibitor of TbENO with an IC₅₀ value of 0.60 ± 0.23 µM. nih.govtmc.educlemson.edu While the tested phosphonate compounds, including deoxy-SF2312, were not toxic to BSF parasites on their own, modifications such as the addition of pivaloyloxymethyl (POM) groups significantly improved their activity against T. brucei. nih.govtmc.edu For instance, POM-modified (1,5-dihydroxy-2-oxopyrrolidin-3-yl) phosphonic acid (POMSF) showed an EC₅₀ value of 0.45 ± 0.10 µM against T. brucei. nih.govtmc.edu Molecular docking simulations suggest that deoxy-SF2312 binds to the active site of TbENO, adopting a conformation similar to the enzyme's natural substrate, PEP. nih.govclemson.edu
Data Table: Activity against Trypanosoma brucei
| Compound | Target Enzyme | IC₅₀ (µM) | Activity against BSF T. brucei | EC₅₀ (µM) |
| deoxy-SF2312 | TbENO | 0.60 ± 0.23 nih.gov | Not toxic nih.gov | Not provided |
| POMSF | TbENO | Not provided | Active nih.gov | 0.45 ± 0.10 nih.gov |
| HEX | TbENO | 2.1 ± 1.1 nih.gov | Not toxic nih.gov | Not provided |
| POMHEX | TbENO | Not provided | Active nih.gov | 0.61 ± 0.08 nih.gov |
Activity Against Naegleria fowleri
Glycolysis is also crucial for the infectious trophozoite stage of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis (PAM). researchgate.netresearchgate.net Inhibitors of glucose metabolism, including phosphonate enolase inhibitors, have demonstrated toxicity to this pathogen. researchgate.netresearchgate.net this compound has been tested against N. fowleri enolase (NfENO). This compound showed an IC₅₀ value of 0.31 ± 0.07 μM against NfENO. nih.gov Molecular docking simulations indicate that this compound binds to the active site of NfENO. researchgate.netplos.org
Data Table: Activity against Naegleria fowleri
| Compound | Target Enzyme | IC₅₀ (µM) | Activity against N. fowleri trophozoites | EC₅₀ (µM) |
| This compound | NfENO | 0.31 ± 0.07 nih.gov | Not active nih.gov | Not provided |
| HEX | NfENO | 0.14 ± 0.04 nih.gov | Toxic researchgate.net | 0.21 ± 0.02 researchgate.net |
This compound as a Biochemical Probe for Glycolysis Research
This compound's potent and specific inhibition of enolase makes it a valuable biochemical probe for studying glycolysis. nih.govnih.gov By inhibiting this key enzyme, researchers can investigate the downstream effects of glycolytic disruption on cellular metabolism and function in various experimental settings. This compound has been used to demonstrate the dependence of certain cancer cells, specifically those with ENO1 deletions, on ENO2 for glycolysis. nih.govinvivochem.com Treatment with this compound leads to profound inhibition of glucose consumption and lactate production in ENO1-deleted glioma cells, highlighting its utility in probing glycolytic flux. nih.gov
Applications in Investigating Broader Metabolic Pathways
Beyond its direct impact on glycolysis, this compound can be applied to investigate the interplay between glycolysis and other metabolic pathways. nih.govinvivochem.comresearchgate.net By blocking a central step in glucose metabolism, this compound can help elucidate how cells adapt to glycolytic inhibition and how other pathways compensate or are affected. Research using this compound and its more cell-permeable prodrugs, like POMSF, has demonstrated their utility in studying metabolic changes in cancer cells and their selective toxicity based on glycolytic enzyme expression. nih.govinvivochem.combiorxiv.org These studies contribute to a broader understanding of metabolic vulnerabilities in disease states.
Biosynthesis and Biogenesis of Sf2312
Identification of the Producing Organism (Micromonospora sp.)
SF2312 is produced by an actinomycete belonging to the genus Micromonospora medchemexpress.comharvard.edu. The antibiotic was first discovered during a screen for natural substances with activity under anaerobic conditions harvard.edu. Members of the genus Micromonospora are Gram-positive, spore-forming bacteria found predominantly in soil and aquatic sediments nih.gov. They are known producers of a wide variety of secondary metabolites, including many clinically important antibiotics such as aminoglycosides nih.gov.
The genus is characterized by a complex life cycle involving differentiation into substrate mycelia and the formation of single, non-motile spores nih.gov. Taxonomically, strains are identified and differentiated based on morphological characteristics, chemotaxonomic data (like fatty acid profiles and major menaquinones), and increasingly, by gene sequence analysis of the 16S rRNA and gyrB genes nih.gov. The biosynthetic potential of Micromonospora is significant, with genomic studies revealing a high number of biosynthetic gene clusters (BGCs), making the genus a promising source for the discovery of novel natural products through genome mining approaches mdpi.comresearchgate.net.
Putative Biosynthetic Pathway of the Unique Phosphonate (B1237965) Moiety
While the specific biosynthetic gene cluster and complete enzymatic pathway for this compound have not yet been fully elucidated, a putative pathway for the formation of its core phosphonate moiety can be proposed based on well-characterized phosphonate biosynthetic routes in other microorganisms nih.govmsu.ruresearchgate.net. The formation of the stable carbon-phosphorus (C-P) bond is a key and highly conserved step in the biosynthesis of virtually all known natural phosphonates nih.govnih.govfrontiersin.org.
The biosynthesis is believed to initiate from a central metabolite in glycolysis, phosphoenolpyruvate (B93156) (PEP). The proposed initial steps are as follows:
C-P Bond Formation: The pathway begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP) into phosphonopyruvate (B1221233) (PnPy). This reaction, which forms the initial C-P bond, is catalyzed by the enzyme PEP mutase (PepM) nih.govfrontiersin.org. This isomerization is a common entry point for the biosynthesis of a wide array of phosphonate natural products nih.gov.
Irreversible Decarboxylation: The equilibrium of the PEP mutase reaction strongly favors the starting material, PEP. To drive the pathway forward, phosphonopyruvate is typically subjected to an essentially irreversible second step nih.gov. In many phosphonate pathways, this is a decarboxylation reaction catalyzed by phosphonopyruvate decarboxylase, which converts PnPy to phosphonoacetaldehyde (B103672) msu.ruresearchgate.net.
Further Tailoring: Following the formation of these early phosphonate intermediates, a series of tailoring enzymes would be required to construct the unique (1,5-dihydroxy-2-oxopyrrolidin-3-yl) ring structure of this compound. These subsequent steps, involving transamination, reduction, cyclization, and hydroxylation, are specific to the this compound pathway and remain to be characterized.
This proposed sequence provides a foundational model for how the phosphonate core of this compound is likely assembled, pending the discovery and characterization of its specific biosynthetic machinery.
Genetic and Enzymatic Studies Related to this compound Biogenesis
Specific genetic and enzymatic studies on the biogenesis of this compound are not yet available in the scientific literature. However, knowledge from the broader field of phosphonate biosynthesis provides a clear framework for how such studies would proceed. The discovery of biosynthetic gene clusters (BGCs)—locally clustered groups of genes that together encode the pathway for a secondary metabolite—is central to this effort frontiersin.orgfrontiersin.org.
The key to identifying phosphonate BGCs is often the gene encoding PEP mutase (pepM), which serves as a reliable molecular marker nih.gov. Because the vast majority of phosphonate pathways share this initial enzymatic step, mining microbial genomes for homologs of pepM is a proven strategy for discovering novel phosphonate biosynthetic pathways nih.govfrontiersin.org. It has been observed that the sequence conservation of the pepM gene strongly correlates with the conservation of other nearby genes within the cluster, suggesting that analysis of the mutase diversity can help predict the diversity of the resulting phosphonate compounds nih.gov.
Therefore, a future approach to elucidating this compound biogenesis would involve:
Genome Sequencing: Sequencing the full genome of the this compound-producing Micromonospora strain.
Genome Mining: Searching the genome for a pepM gene homolog.
BGC Identification: Analyzing the genes flanking the pepM homolog to identify the complete putative this compound BGC. This cluster would be expected to contain genes encoding the necessary tailoring enzymes (e.g., decarboxylases, transaminases, hydroxylases, etc.) to synthesize the final molecule.
Heterologous Expression or Gene Knockout: Functionally characterizing the identified BGC through heterologous expression in a model host or by targeted gene deletion in the native Micromonospora producer to confirm its role in this compound synthesis.
These genomic and molecular genetic approaches are standard for natural product discovery and will be essential in fully uncovering the enzymatic machinery responsible for producing the unique structure of this compound.
Table of Key Enzymes in Putative Phosphonate Biosynthesis
| Enzyme | Abbreviation | Function |
| PEP mutase | PepM | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), forming the C-P bond. |
| Phosphonopyruvate decarboxylase | - | Catalyzes the decarboxylation of phosphonopyruvate to form phosphonoacetaldehyde. |
Advanced Methodologies in Sf2312 Research
Advanced Spectroscopic Techniques for Structural Elucidation and Complex Characterization (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the structural elucidation and characterization of SF2312 and its analogues. NMR, including 1H and 31P NMR, has been utilized to confirm the identity and assess the purity of synthesized this compound and its derivatives, such as Methylthis compound mdpi.comscirp.org. NMR can distinguish between cis and trans isomers, which is important for compounds with stereocenters like this compound mdpi.comnih.gov. High-resolution mass spectrometry (HRMS), particularly LC-MS in reverse phase, is employed to determine the accurate mass of this compound and its related compounds, providing crucial data for verifying their elemental composition mdpi.com. Tandem mass spectrometry (LC-MS/MS) using selected reaction monitoring (SRM) has been applied to quantify polar metabolites, including those upstream and downstream of the enolase reaction, in response to this compound treatment in cells google.comnih.gov. This allows researchers to observe the metabolic consequences of enolase inhibition by this compound nih.gov. X-ray co-crystal structures of human enolase 2 (ENO2) bound to this compound have been determined, revealing the binding mode of the inhibitor and confirming that the (S,S)-enantiomer occupies the active site mdpi.comnih.govnih.gov. This structural information is vital for understanding the molecular basis of this compound's potent enolase inhibitory activity mdpi.comnih.gov.
High-Throughput Screening Assays for Novel Enolase Inhibitor Discovery
High-throughput screening (HTS) assays play a significant role in the discovery and evaluation of novel enolase inhibitors, including the assessment of this compound's activity. Enzymatic activity assays, often linked to the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), are commonly used. These assays can be measured spectrofluorimetrically by monitoring NADH fluorescence or directly by measuring PEP absorbance nih.govgoogle.com. HTS systems, such as the High Content Screening System-Operetta, are used for image capture and quantification in cell-based assays to assess the effects of this compound on cell proliferation and apoptosis nih.govgoogle.com. ATP content measurements using assays like CellTiter-Glo® are also employed in a high-throughput format to evaluate cellular viability and the impact of enolase inhibition nih.govgoogle.com. These methods allow for the rapid screening of numerous compounds and the determination of key parameters like IC50 values, indicating the potency of this compound and its analogues against different enolase isoforms nih.govmedchemexpress.com.
Future Research Directions and Unexplored Avenues
Exploration of Novel SF2312 Analogs with Enhanced Specificity or Potency for Research Applications
This compound exists as a racemic-diastereomeric mixture, but studies have shown that primarily the (3S,5S)-enantiomer is responsible for its enolase inhibitory activity. nih.govmdpi.com This presents a clear opportunity for the design and synthesis of novel analogs. Future research could focus on:
Stereoselective Synthesis: Developing efficient synthetic routes to specifically produce the (3S,5S)-enantiomer or other single stereoisomers to enhance purity and potentially potency. nih.govmdpi.com
Structural Modifications: Designing analogs with modifications to the phosphonate (B1237965) group, the pyrrolidinone ring, or the hydroxyl groups to improve binding affinity, specificity for particular enolase isoforms (ENO1, ENO2, or even microbial enolases), or other desirable pharmacological properties relevant to research. nih.govmdpi.commdpi.comresearchgate.netplos.org
Prodrug Strategies: Investigating the development of prodrugs, such as those involving pivaloyloxymethyl (POM) groups, to improve cell permeability and intracellular delivery, as the charged nature of phosphonates can limit cellular uptake. nih.govfrontiersin.orgresearchgate.netbiorxiv.org Studies have shown that POM-modified analogs like POMHEX exhibit improved cellular potency. nih.govbiorxiv.org
Such efforts could yield chemical tools with improved characteristics for dissecting the roles of specific enolase isoforms in various biological processes or for targeting enolase in different organisms.
Investigation of Potential Off-Target Interactions Beyond Enolase
Systematic Target Profiling: Employing unbiased approaches such as activity-based protein profiling or thermal proteome profiling to identify other proteins that interact with this compound in complex biological systems.
Functional Validation: Characterizing the functional consequences of any identified off-target interactions to determine their contribution to this compound's observed effects, including its antibiotic activity against various bacteria. nih.govmedkoo.commedchemexpress.comimmunomart.com
Understanding off-target effects is crucial for accurately interpreting research findings using this compound as a tool and for guiding the development of more specific analogs.
Role of this compound in Broader Metabolic Reprogramming Studies
Metabolic reprogramming is a hallmark of various cellular states, including cancer and immune cell activation. nih.govfrontiersin.orgub.edumdpi.com As a potent inhibitor of a key glycolytic enzyme, this compound is a valuable tool for studying the impact of glycolytic inhibition on broader metabolic networks. Future research could explore:
Impact on Interconnected Pathways: Investigating how enolase inhibition by this compound affects other metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, tricarboxylic acid (TCA) cycle, and glutaminolysis, using metabolomic and flux analysis techniques. frontiersin.orgmdpi.com
Context-Specific Metabolic Effects: Examining the differential effects of this compound on metabolic reprogramming in various cell types and under different physiological or pathological conditions (e.g., hypoxia, nutrient deprivation, or in the presence of specific genetic alterations). nih.govgoogle.comfrontiersin.orgplos.org
Metabolic Adaptation and Resistance: Studying how cells adapt to chronic enolase inhibition by this compound and identifying potential resistance mechanisms involving metabolic rewiring.
These studies would provide deeper insights into metabolic dependencies and the plasticity of cellular metabolism.
Development of this compound-based Chemical Tools for Systems Biology and Mechanistic Probes
This compound's well-defined mechanism of action as an enolase inhibitor makes it a strong candidate for developing chemical tools to probe cellular processes. Future research could focus on:
Mechanism-Based Probes: Creating clickable or tagged versions of this compound that can be used to covalently label enolase and potentially other interacting proteins in live cells, allowing for their isolation and identification.
Fluorescent Tracers: Developing fluorescently labeled this compound analogs to visualize enolase activity or localization in real-time within cells or tissues.
Tools for In Vivo Studies: Further developing cell-permeable and metabolically stable this compound derivatives or prodrugs suitable for in vivo research to study the systemic effects of enolase inhibition in animal models. nih.govplos.orgbiorxiv.org
Such tools would be invaluable for systems biology approaches aimed at understanding the dynamic interplay between glycolysis and other cellular pathways.
Mechanistic Studies of this compound Cellular Uptake and Transport
While it is suggested that this compound might penetrate bacterial membranes via the Glucose-6-phosphate transporter system, similar to Fosfomycin (B1673569), the detailed mechanisms of its uptake and transport in various cell types, including human cells, are not fully elucidated. nih.gov Given its charged phosphonate group, cellular permeability is a significant consideration for its efficacy as a research tool. nih.govfrontiersin.orgresearchgate.netbiorxiv.org Future research should investigate:
Transporter Identification: Identifying the specific transporters or uptake mechanisms responsible for this compound entry into different cell types using genetic screening or pharmacological inhibition approaches.
Efflux Mechanisms: Exploring whether efflux transporters play a role in limiting intracellular this compound accumulation.
Influence of Cellular Context: Understanding how the cellular environment, such as metabolic state or expression levels of transporters, affects this compound uptake and intracellular concentration.
A thorough understanding of this compound's cellular pharmacokinetics is essential for optimizing its use in research and interpreting results from cell-based studies.
Q & A
Q. What is the primary biochemical mechanism of SF2312, and how does it inhibit enolase activity?
this compound is a phosphonate analog that competitively binds to the enolase active site, disrupting its catalytic function in glycolysis. Mechanistically, it mimics the enolase substrate 2-phosphoglycerate (2-PG), leading to reduced conversion of 2-PG to phosphoenolpyruvate (PEP). This inhibition depletes cellular ATP and alters metabolic flux, as demonstrated by reduced P-Creatine/Creatine ratios and elevated 3-PGA/PEP ratios in EN01/EN02-inhibited cells .
Q. What are standard experimental concentrations of this compound for in vitro studies, and how are dose-response curves validated?
Typical in vitro concentrations range from 10 nM to 1 µM, depending on cell type and assay duration. Dose-response validation involves:
- Cell viability assays (e.g., MTT or ATP-based assays) to establish IC50 values (e.g., ~50 nM in glioblastoma models) .
- Apoptosis markers (e.g., Annexin V/PI staining) to confirm cytotoxicity thresholds .
- Metabolic profiling (e.g., LC-MS for 3-PGA/PEP ratios) to link inhibition efficiency to enolase activity .
Q. Which cellular assays are most reliable for assessing this compound's metabolic impact?
Key assays include:
- Metabolite ratio analysis : Quantifying 3-PGA/PEP and P-Creatine/Creatine via mass spectrometry to track glycolytic disruption .
- Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) : Using Seahorse assays to measure shifts from glycolysis to oxidative phosphorylation .
- Genetic rescue experiments : Restoring EN01 expression in knockout models to confirm target specificity .
Advanced Research Questions
Q. How can researchers design experiments to distinguish this compound's on-target enolase inhibition from off-target effects?
A robust design includes:
- Isogenic cell lines : Comparing EN01-deleted, EN01-restored, and wild-type cells to isolate enolase-dependent effects .
- Rescue experiments : Co-administering exogenous PEP or 2-PG to bypass enolase inhibition .
- Proteomic profiling : Identifying off-target protein interactions via affinity pulldown or thermal shift assays.
Q. What methodologies resolve contradictions in this compound efficacy data across different cancer models?
Discrepancies often arise from metabolic heterogeneity. Mitigation strategies include:
- Context-specific metabolic profiling : Assessing baseline glycolytic vs. oxidative phosphorylation activity in each model .
- Hypoxia mimetics : Testing this compound under low-oxygen conditions to mimic tumor microenvironments.
- Single-cell RNA sequencing : Identifying subpopulations with enolase dependency .
Q. How should researchers optimize this compound treatment schedules for in vivo studies to balance efficacy and toxicity?
Key considerations:
- Pharmacokinetic modeling : Measuring plasma half-life and tissue penetration (e.g., brain bioavailability in glioblastoma models) .
- Intermittent dosing : Administering this compound in pulses (e.g., 5 mg/kg every 48 hours) to reduce renal toxicity while maintaining enolase suppression.
- Biomarker-driven endpoints : Monitoring serum lactate and 3-PGA levels to adjust dosing in real time .
Q. What advanced techniques quantify this compound's impact on metabolic pathway crosstalk (e.g., glycolysis-TCA cycle interactions)?
Integrate the following:
- 13C-glucose tracing : Mapping carbon flux into TCA intermediates via isotopologue distribution analysis.
- Genome-scale metabolic modeling (GEMs) : Using tools like COBRApy to predict pathway rewiring .
- Multi-omics integration : Correlating proteomic (enolase levels), metabolomic (PEP/3-PGA), and transcriptomic data .
Q. How can researchers address challenges in combining this compound with other metabolic inhibitors (e.g., glutaminase inhibitors)?
Methodological steps:
- Synergy screening : Using Chou-Talalay combination indices to identify additive vs. antagonistic effects .
- Metabolic stress testing : Pre-treating cells with glutaminase inhibitors before this compound exposure to assess compensatory glycolysis.
- In vivo co-dosing trials : Monitoring weight loss and organ toxicity (e.g., liver/kidney function) to establish safe combinatorial thresholds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
